N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring fused with a pyrazole ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by the addition of phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: It is studied for its potential use as a pesticide or herbicide.
Materials Science: The compound is explored for its use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. The compound may also interact with DNA or proteins, disrupting cellular processes in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1,3,4-thiadiazol-2-amine: Lacks the pyrazole ring.
5-(3-(propan-2-yl)-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine: Lacks the phenyl group.
Uniqueness
N-phenyl-5-[3-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-thiadiazol-2-amine is unique due to the presence of both the pyrazole and phenyl groups, which may enhance its biological activity and specificity. The combination of these functional groups can lead to unique interactions with molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H15N5S |
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Molecular Weight |
285.37 g/mol |
IUPAC Name |
N-phenyl-5-(5-propan-2-yl-1H-pyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C14H15N5S/c1-9(2)11-8-12(17-16-11)13-18-19-14(20-13)15-10-6-4-3-5-7-10/h3-9H,1-2H3,(H,15,19)(H,16,17) |
InChI Key |
MKDZFSIJTIDLOP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1)C2=NN=C(S2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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